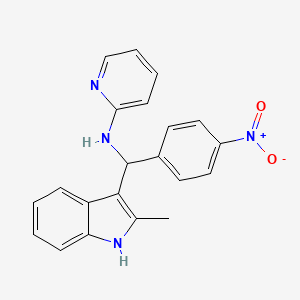
N-((2-metil-1H-indol-3-il)(4-nitrofenil)metil)piridin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is a complex organic compound featuring an indole ring system, a nitrophenyl group, and a pyridine moiety
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Nitration: The nitro group on the phenyl ring can be introduced via nitration reactions, typically using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indole and pyridine rings.
Reduction Products: Amino derivatives of the nitro group.
Substitution Products: Substituted indole and pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Use in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
Target of Action
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine, a derivative of indole, is known to bind with high affinity to multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes caused by N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine would depend on the specific targets it binds to.
Biochemical Pathways
Given the broad biological activities of indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine plays a significant role in various biochemical reactions. The indole moiety is known for its ability to interact with multiple receptors and enzymes, making it a versatile pharmacophore. This compound has been observed to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response, and various kinases that play roles in cell signaling pathways . The interactions between N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine and these biomolecules are primarily through binding to active sites, leading to inhibition or modulation of enzyme activity.
Cellular Effects
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the transmission of signals within the cell . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Additionally, N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX and kinases, leading to inhibition or modulation of their activity . It also interacts with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions result in changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately influencing cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine may undergo degradation, leading to a decrease in its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell . Additionally, N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine may affect the synthesis and degradation of important biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
The subcellular localization of N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The localization of N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is essential for its ability to modulate cellular functions effectively .
Comparación Con Compuestos Similares
Indole Derivatives: Other indole-based compounds with various substituents.
Pyridine Derivatives: Compounds featuring pyridine rings with different functional groups.
Nitrophenyl Compounds: Other nitrophenyl-containing molecules.
Uniqueness: This compound is unique due to the combination of the indole, nitrophenyl, and pyridine moieties, which can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(24-19-8-4-5-13-22-19)15-9-11-16(12-10-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFKURKNUGTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
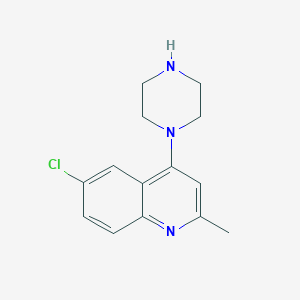
![ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
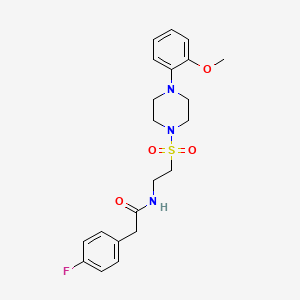
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2543720.png)
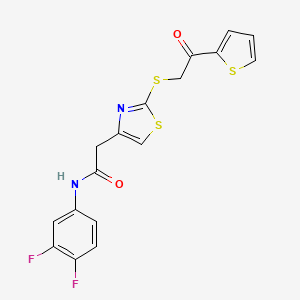
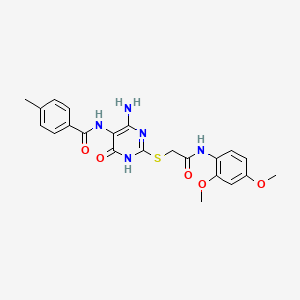
![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
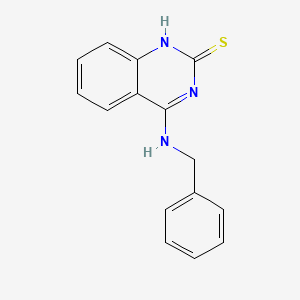
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2543729.png)
